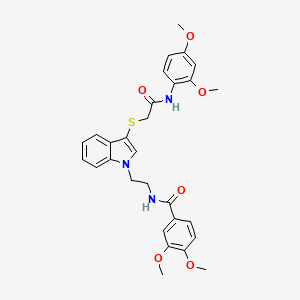

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and thioethers. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Amide Bond Formation: The final step involves coupling the thioether-indole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy groups on the benzene rings can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds with new functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide exhibit significant anticancer properties. The indole structure is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that indole derivatives can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound's thioether linkage may enhance its antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential enzymatic processes. Similar thiazole-bearing compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can significantly influence antimicrobial potency .

Neuroprotective Effects

Certain derivatives of this compound have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is crucial for any neuroprotective agent, and compounds with similar structures have shown promise in reducing oxidative stress and inflammation associated with neurodegeneration .

Case Study 1: Anticancer Research

A study conducted on a series of indole derivatives similar to this compound revealed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7, HeLa). The results indicated that the incorporation of methoxy groups enhanced cytotoxicity compared to unsubstituted analogs .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Modifications at the 4-position of the phenyl ring significantly improved activity against both strains. The most effective compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Wirkmechanismus

The mechanism of action of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide: This compound is unique due to its specific combination of functional groups and structural features.

This compound: Similar compounds may include other indole derivatives or compounds with similar amide and thioether linkages.

Uniqueness

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Biologische Aktivität

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and case studies.

Compound Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H28N4O6 |

| Molecular Weight | 516.55 g/mol |

| LogP | 2.3871 |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 97.579 Ų |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the Gewald reaction for thiazole derivatives, followed by acylation processes to introduce the benzamide moiety. The detailed synthetic pathways are essential for understanding the structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound showed cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (skin cancer). The IC50 values were determined using the MTT assay, revealing promising results compared to standard chemotherapeutics like doxorubicin.

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Bcl-2 Protein : Similar compounds have been shown to interact with Bcl-2 proteins, promoting apoptosis in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, triggering cell death pathways.

Other Biological Activities

Beyond anticancer effects, the compound may also exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation markers in vitro.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of a structurally related compound against various cancer cell lines. The results indicated that modifications in the phenolic ring significantly impacted the cytotoxic activity.

"The presence of electron-withdrawing groups on the phenyl ring enhanced the cytotoxicity against MDA-MB-231 cells" .

SAR Analysis

Structure-activity relationship studies highlight that:

- Substituents on the indole and benzamide moieties significantly influence biological activity.

- The presence of methoxy groups enhances lipophilicity, aiding cellular uptake.

Eigenschaften

IUPAC Name |

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O6S/c1-35-20-10-11-22(25(16-20)37-3)31-28(33)18-39-27-17-32(23-8-6-5-7-21(23)27)14-13-30-29(34)19-9-12-24(36-2)26(15-19)38-4/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSAQQNOSBZUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.